

Application Notes: In Vitro Characterization of Antifolate C2

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Compound of Interest		
Compound Name:	Antifolate C2	
Cat. No.:	B12365045	Get Quote

Introduction

Antifolates are a class of antimetabolite drugs that block the action of folic acid (vitamin B9), a crucial cofactor in the synthesis of nucleotides and amino acids.[1] By interfering with these essential metabolic pathways, antifolates inhibit cell division, DNA/RNA synthesis, and protein synthesis, making them effective cytotoxic agents against rapidly dividing cells, such as cancer cells.[1][2] **Antifolate C2** is a novel antifolate compound with potent inhibitory effects on the proliferation of non-squamous non-small cell lung cancer (NS-NSCLC).[3] Its mechanism of action involves targeted inhibition of purine biosynthesis, distinguishing it from other antifolates like methotrexate or pemetrexed.[1][3]

Mechanism of Action

Antifolate C2 exhibits tumor selectivity by targeting the proton-coupled folate transporter (PCFT), which facilitates its entry into cancer cells.[3][4] Once inside the cell, Antifolate C2 primarily inhibits the enzyme glycinamide ribonucleotide formyltransferase (GARFTase).[3] GARFTase is a key enzyme in the de novo purine synthesis pathway. Its inhibition by Antifolate C2 depletes the cellular pool of deoxypurine nucleotides, which are essential building blocks for DNA synthesis.[3] This disruption of DNA synthesis ultimately leads to the inhibition of cell proliferation and may induce cell cycle arrest.[3][5]





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Mechanism of action for Antifolate C2.

Quantitative Data Summary

The following table summarizes the known inhibitory activity of **Antifolate C2**. Researchers should determine the IC₅₀ values in their specific cell lines of interest as activity can vary.

Compound	Assay Type	Target Cell Line	IC₅₀ Value	Reference
Antifolate C2	Growth Inhibition	Human Tumor Cells	0.14 nM	[6]

Experimental Protocols

1. Cell Culture and Compound Preparation

This protocol provides a general guideline for culturing cells and preparing **Antifolate C2** for in vitro experiments.

- Cell Lines: Non-squamous non-small cell lung cancer (NS-NSCLC) cell lines are recommended. Other lines like A549 (lung), MCF-7 (breast), or CCRF-CEM (leukemia) can also be used.[3][5][7]
- Culture Medium: Use the appropriate medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Culture in a humidified incubator at 37°C with 5% CO₂.



 Compound Solubilization: Prepare a high-concentration stock solution of Antifolate C2 in DMSO. Further dilutions should be made in the complete culture medium to achieve the final desired concentrations. Note that the final DMSO concentration in the culture should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

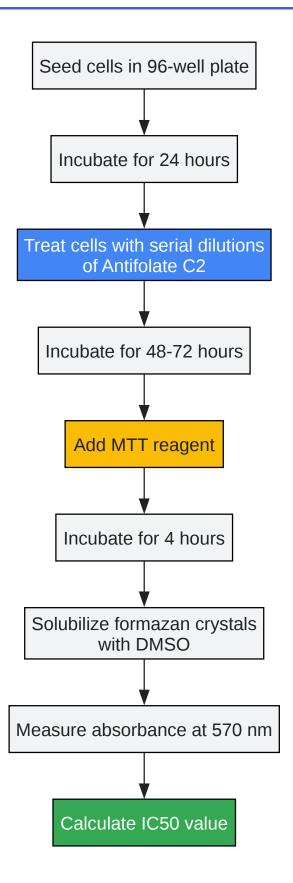
2. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Methodology:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of medium and incubate for 24 hours.
- Treatment: Prepare serial dilutions of **Antifolate C2** in culture medium. Remove the old medium from the wells and add 100 μL of the drug dilutions. Include wells with untreated cells (negative control) and medium only (blank).
- Incubation: Incubate the plate for 48-72 hours at 37°C.
- MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.





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Workflow for the MTT cytotoxicity assay.



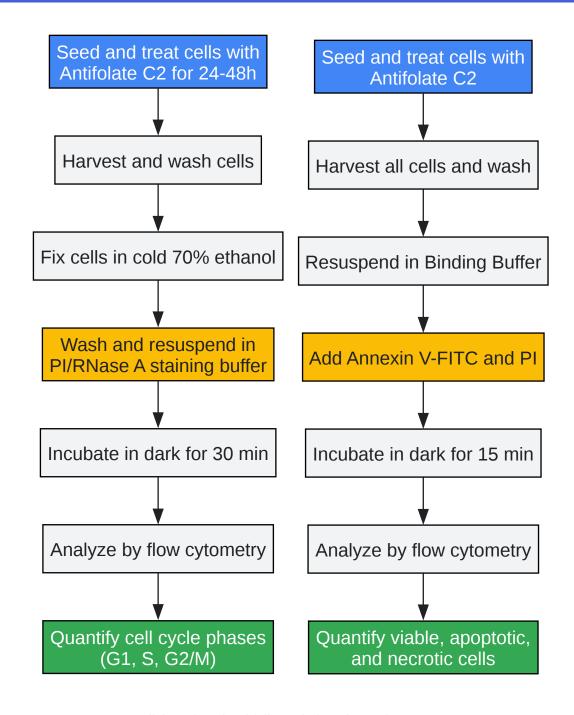
3. Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Antifolates are known to be cytotoxic during the S-phase of the cell cycle.[1] GARFTase inhibitors specifically may cause an accumulation of cells in the S phase that are unable to synthesize new DNA.[5]

Methodology:

- Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with Antifolate C2 (e.g., at IC₅₀ and 2x IC₅₀ concentrations) for 24-48 hours.
- Cell Harvesting: Harvest both adherent and floating cells. Wash with ice-cold PBS.
- Fixation: Resuspend the cell pellet in 500 μL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
- Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 μ L of PI staining solution (containing PI and RNase A).
- Incubation: Incubate in the dark at room temperature for 30 minutes.
- Flow Cytometry: Analyze the samples using a flow cytometer. The PI fluorescence intensity corresponds to the DNA content.[8]
- Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1,
 S, and G2/M phases.





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